Calcium carbonate

Catalog No.
S522508
CAS No.
471-34-1
M.F
CaCO3
CCaO3
M. Wt
100.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium carbonate

CAS Number

471-34-1

Product Name

Calcium carbonate

IUPAC Name

calcium;carbonate

Molecular Formula

CaCO3
CCaO3

Molecular Weight

100.09 g/mol

InChI

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2

InChI Key

VTYYLEPIZMXCLO-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].[Ca+2]

solubility

0.001 % (NIOSH, 2024)
Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium.
Solubility Product constant: 3.36X10-9 at 25 °C
ALKALI HYDROXIDE REDUCES ITS SOLUBILITY
INSOL IN ALCOHOL
SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2
Practically insoluble in water; soluble in dilute acids
For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page.
Solubility in water, mg/l at 25 °C: 14 (very poor)
0.001%

Synonyms

Aragonite, Calcite, Calcium Carbonate, Calcium Milk, Carbonate, Calcium, Chalk, Limestone, Marble, Milk of Calcium, Vaterite

Canonical SMILES

C(=O)([O-])[O-].[Ca+2]

The exact mass of the compound Calcium carbonate is 99.9473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.001 % (niosh, 2016)0.001 % (niosh, 2016)0.001 % (niosh, 2016)practically insoluble in water and in alcohol. dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium.alkali hydroxide reduces its solubilityinsol in alcoholsolubility in h2o incr by ammonium salt & by co2practically insoluble in water; soluble in dilute acidsin water, 0.0013/100 g h20 at 18 °c /calcite/in water, 0.0019/100 g h20 at 18 °c /aragonite/solubility in water, mg/l at 25 °c: 14 (very poor)0.001%0.001%0.001%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium carbonate (CaCO3), CAS 471-34-1, is a widely utilized inorganic salt valued for its chemical stability, high whiteness, and role as a calcium source. In procurement, a critical distinction exists between naturally mined, ground calcium carbonate (GCC) and synthetically produced precipitated calcium carbonate (PCC). PCC is manufactured through a controlled chemical process, resulting in higher purity, finer particle sizes, and defined crystal morphologies (e.g., calcite, aragonite) that are not achievable with simple mechanical grinding. This guide focuses on the specific advantages of procuring high-purity, synthetically-derived calcium carbonate for applications where lot-to-lot consistency and precisely controlled physical properties are paramount.

Substituting high-purity calcium carbonate with alternatives like ground limestone, calcium sulfate, or magnesium carbonate based on chemical formula alone can lead to process failure and inconsistent product performance. Ground limestone (GCC) introduces significant mineralogical impurities and a broad, irregular particle size distribution, compromising its use in high-performance applications. Other salts, such as calcium sulfate, exhibit vastly different solubility profiles, while alternative carbonates like magnesium carbonate have lower thermal stability, decomposing at significantly lower temperatures. These differences in purity, morphology, solubility, and thermal behavior make precise, application-specific grades of calcium carbonate non-interchangeable with generic or alternative mineral salts.

Superior Impact Strength in Polymer Composites via Controlled Particle Morphology

In Poly(vinyl chloride) (PVC) formulations, the choice between ground and precipitated calcium carbonate directly impacts mechanical performance. A study on extruded PVC profiles demonstrated that incorporating ultra-fine precipitated calcium carbonate (PCC) increased the Charpy single notch impact strength from a control value of 9 kJ/m² to 79 kJ/m². This significant improvement is attributed to the fine, uniform particle size of PCC (in the 50-500 nm range) acting as an impact modifier and promoting gelation, a function not achievable with coarser, irregular ground calcium carbonate (GCC).

Evidence DimensionCharpy Impact Strength
Target Compound Data79 kJ/m² (with ultra-fine PCC)
Comparator Or Baseline9 kJ/m² (control PVC profile without ultra-fine PCC)
Quantified Difference878% increase
ConditionsExtruded rigid PVC profile formulation.

For producing high-performance, impact-resistant plastics (e.g., window profiles, pipes), procuring PCC with controlled nano-scale morphology is critical for achieving required durability.

Enhanced Thermal Stability for High-Temperature Processing over Magnesium Carbonate

In applications requiring thermal stability, such as high-temperature polymer processing or ceramics, calcium carbonate offers a significant advantage over other alkaline earth carbonates like magnesium carbonate. Calcium carbonate decomposes at approximately 825-840°C, whereas magnesium carbonate is considerably less stable, decomposing around 350°C. This higher decomposition temperature is due to the larger ionic radius and lower charge density of the Ca²⁺ ion compared to Mg²⁺, which results in less polarization of the carbonate anion and stronger intramolecular bonds.

Evidence DimensionDecomposition Temperature
Target Compound Data~840 °C
Comparator Or BaselineMagnesium Carbonate: ~350 °C
Quantified Difference~490 °C higher stability
ConditionsThermal decomposition to metal oxide and CO2.

This makes calcium carbonate the required choice for use as a filler or additive in materials processed at temperatures above 350°C, where magnesium carbonate would degrade.

Superior Purity Profile for Pharmaceutical and Food-Grade Applications

For pharmaceutical and food applications, the distinction between synthetic Precipitated Calcium Carbonate (PCC) and Ground Calcium Carbonate (GCC) is one of purity and safety. PCC is synthesized via a controlled chemical process, resulting in a product of high purity with a uniform composition, free from the mineral and heavy metal impurities often found in natural limestone sources. This makes PCC suitable for use as a pharmaceutical excipient (filler/binder), an antacid, and a calcium supplement, where stringent purity standards (e.g., European Pharmacopoeia quality) are required. In contrast, GCC's variable composition and potential for contaminants make it unsuitable for these regulated applications.

Evidence DimensionPurity and Contaminant Profile
Target Compound DataHigh purity, uniform composition, meets pharmacopeial standards.
Comparator Or BaselineGround Calcium Carbonate (GCC): Contains mineral impurities (e.g., silica, clay) and potential trace metals.
Quantified DifferenceQualitative but critical difference in purity and regulatory compliance.
ConditionsPharmaceutical excipient and food additive manufacturing.

Procurement for pharmaceutical or food-grade products mandates the selection of high-purity, synthetic calcium carbonate to ensure product safety, efficacy, and regulatory compliance.

High-Performance Impact Modifier in Rigid Polymer Manufacturing

For manufacturers of rigid PVC products such as window profiles, pipes, and siding, where impact resistance is a critical performance metric, ultra-fine precipitated calcium carbonate is the appropriate choice. Its ability to dramatically increase impact strength over unfilled or GCC-filled formulations allows for the production of more durable and long-lasting materials.

Functional Filler in High-Temperature Processed Plastics and Elastomers

In the compounding of polymers like polypropylene or certain elastomers that require processing temperatures exceeding 350°C, calcium carbonate serves as a cost-effective and stable filler. Its high thermal decomposition temperature ensures it will not degrade during processing, unlike less stable alternatives such as magnesium carbonate.

Excipient and Active Ingredient in Pharmaceutical Formulations

For pharmaceutical tablet manufacturing, precipitated calcium carbonate is specified due to its high purity and controlled physical properties. It functions as a diluent, binder, and source of dietary calcium in supplements and antacids, meeting the stringent regulatory requirements that preclude the use of impure, natural ground limestone.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties.
Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Dry Powder, Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Liquid; Other Solid; Dry Powder, Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid
White crystalline or amorphous, odourless and tasteless powder
White, odorless powder or colorless crystals; [NIOSH]
WHITE POWDER OR PELLETS.
White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids.
Limestone (calcium carbonate) that has been recrystallized by metamorphism and is capable of taking a polish. Practically insoluble in water.
White, odorless powder or colorless crystals.
Odorless, white powder.

Color/Form

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite)

Hydrogen Bond Acceptor Count

3

Exact Mass

99.9473347 g/mol

Monoisotopic Mass

99.9473347 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Heavy Atom Count

5

Taste

Chalky taste
Tasteless

Density

2.7 to 2.95 (NIOSH, 2024)
Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh
2.8 g/cm³
2.7-2.95
2.7-2.9

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.
At about 825 °C it decomposes into calcium oxide and carbon dioxide
825 °C

Appearance

Solid powder

Melting Point

1517 to 2442 °F (Decomposes) (NIOSH, 2024)
1517-2442 °F (decomposes)
1517-2442 °F
1517-2442 °F (Decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H0G9379FGK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 3346 of 3680 companies (only ~ 9.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For relief of heartburn and acid indigestion. May also be used as a nutritional supplement or to treat hypocalcemia.

Therapeutic Uses

Mesh Heading: Antacids
/EXPL THER/ The aim of the present study was to test the hypothesis that a fibrin matrix enhances the osteogenic differentiation and expression of vascular endothelial growth factor (VEGF) by human bone marrow stromal cells (hBMSCs) seeded into mineralised scaffolds. Porous calcium carbonate scaffolds were droplet seeded with hBMSCs using a matrix containing 3 % fibrinogen and cultured for 3 weeks. Seeded scaffolds without the fibrin matrix served as controls. The scaffolds were evaluated, using undecalcified thick sections, for fluorescence staining for nuclei, osteocalcin (OC) and VEGF. The sections were systematically scanned using optical sectioning and three dimensional distributions of cells and positive staining indicating expression of OC and VEGF were reconstructed from the z-stacks. The fibrin matrix maintained a significantly higher level of cell numbers after 2 d and 1 week and delayed the onset of osteogenic differentiation while sustaining a significantly higher level of OC and VEGF expression after 2 and 3 weeks, starting from the periphery of the scaffolds. There was a decrease in cell density from the periphery to the centre of the scaffolds in both groups. The percentage of cells expressing OC and VEGF was significantly different between the centre and the periphery of the scaffolds in the fibrin(+) group but not in the controls. It is concluded that the fibrin matrix used appears to be a useful adjunct for supporting and sustaining osteogenic and angiogenic activity of hBMSCs in tissue engineered constructs. This could help to improve their performance in a clinical setting.
/EXPL THER/ Thirty coral-derived calcium carbonate-based macroporous constructs with limited hydrothermal conversion to hydroxyapatite (7% HA/CC) were implanted in the rectus abdominis of three adult non-human primate Papio ursinus to investigate the intrinsic induction of bone formation. Macroporous constructs with 125 ug human recombinant osteogenic protein-1 (hOP-1) or 125 ug human recombinant transforming growth factor-beta(3) (hTGF-beta(3)) were also implanted. The potential synergistic interaction between morphogens was tested by implanting binary applications of hOP-1 and hTGF-beta(3) 5:1 by weight, respectively. To evaluate the role of osteoclastic activity on the implanted macroporous surfaces, coral-derived constructs were pre-loaded with 0.24 mg of bisphosphonate zoledronate (Zometa). To correlate the morphology of tissue induction with osteogenic gene expression and activation, harvested specimens on day 90 were analyzed for changes in OP-1 and TGF-beta(3) mRNA synthesis by quantitative real-time polymerase chain reaction (qRT-PCR). The induction of bone formation in 7% HA/CC solo correlated with OP-1 expression. Massive bone induction formed by binary applications of the recombinant morphogens. Single applications of hOP-1 and hTGF-beta(3) also resulted in substantial bone formation, not comparable however to synergistic binary applications. Zoledronate-treated macroporous constructs showed limited bone formation and in two specimens bone formation was altogether absent; qRT-PCR showed a prominent reduction of OP-1 gene expression whilst TGF-beta(3) expression was far greater than OP-1. The lack of bone formation by zoledronate-treated specimens indicates that osteoclastic activity on the implanted coral-derived constructs is critical for the spontaneous induction of bone formation. Indirectly, zoledronate-treated samples showing lack of OP-1 gene expression and absent or very limited bone formation by induction confirm that the spontaneous induction of bone formation by coral-derived macroporous constructs is initiated by secreted BMPs/OPs, in context the OP-1 isoform.
/EXPL THER/ Calcium is an essential cotherapy in osteoporosis treatment. The relative effectiveness of various calcium salts for this purpose is uncertain. Many older women with osteoporosis have phosphorus intakes of <70% of the Recommended Dietary Allowance. /The study's/ objective was to test the hypothesis that calcium phosphate would better support anabolic bone building than would calcium carbonate. This study was a 12-mo, randomized, positive-comparator, 2-arm, single-blind clinical trial in 211 patients treated with teriparatide who consumed <1000 mg phosphorus/d. Participants were randomly assigned to receive, in addition to teriparatide and 1000 IU cholecalciferol, 1800 mg calcium/d as either tricalcium phosphate or calcium carbonate. The primary endpoints were changes in lumbar spine and total hip bone mineral densities (BMDs); secondary endpoints were changes in bone resorption biomarkers and serum and urine calcium and phosphorus concentrations. In the combined group, the lumbar spine BMD increased by 7.2%, and total hip BMD increased by 2.1% (P < 0.01 for both). However, there was no significant difference between calcium-treatment groups, and there were no significant between-group differences in serum calcium and phosphorus concentrations or in urine calcium concentrations. Bone resorption biomarkers increased in both groups, as expected with teriparatide, but the increases in the 2 calcium groups did not differ significantly.Tricalcium phosphate and calcium carbonate appear to be approximately equally effective in supporting bone building with a potent anabolic agent; phosphate salt may be preferable in patients with restricted phosphorus intakes.
For more Therapeutic Uses (Complete) data for CALCIUM CARBONATE (20 total), please visit the HSDB record page.

Pharmacology

Gastric-peptic disease occurs as a result of an imbalance between protective factors, such as mucus, bicarbonate, and prostaglandin secretion, and aggressive factors, such as hydrochloric acid, pepsin, and Helicobacter pylori (H. pylori). Antacids work by restoring acid-base balance, attenuating the pepsin activity and increasing bicarbonate and prostaglandin secretion. The acid-neutralizing capacity of calcium carbonate is 58 mEq/15 ml. When used as a nutritional supplement, calcium carbonate acts by directly increasing calcium stores within the body.
Calcium Carbonate is the carbonic salt of calcium (CaCO3). Calcium carbonate is used therapeutically as a phosphate buffer in hemodialysis, as an antacid in gastric hyperacidity for temporary relief of indigestion and heartburn, and as a calcium supplement for preventing and treating osteoporosis. (NCI04)

MeSH Pharmacological Classification

Antacids

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02A - Antacids
A02AC - Calcium compounds
A02AC01 - Calcium carbonate
A - Alimentary tract and metabolism
A12 - Mineral supplements
A12A - Calcium
A12AA - Calcium
A12AA04 - Calcium carbonate

Mechanism of Action

Calcium carbonate is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. Neutralization of hydrochloric acid results in the formation of calcium chloride, carbon dioxide and water. Approximately 90% of calcium chloride is converted to insoluble calcium salts (e.g. calcium carbonate and calcium phosphate).

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)
approx 0 mmHg

Impurities

Major contaminants: magnesium carbonate and silica
Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals.

Other CAS

1317-65-3
308068-21-5
471-34-1
13397-26-7
13701-58-1
13397-25-6
72608-12-9

Absorption Distribution and Excretion

Maximal absorption occurs at doses of 500 mg or less taken with food. Oral bioavailability depends on intestinal pH, the presence of food and dosage.
Excreted mainly in the feces. The majority of renally filtered calcium is reabsorbed in the ascending limb of the loop of Henle and the proximal and distal convoluted tubules. Also secreted by sweat glands.
Calcium is rapidly distributed taken up by skeletal tissues following absorption and distribution into extracellular fluids. Bone contains 99% of the body's calcium and the remaining 1% is approximately equally distributed between intracellular and extracellular fluids.
Calcium absorption is best when a person consumes no more than 500 mg at one time. So a person who takes 1,000 mg/day of calcium from supplements, for example, should split the dose rather than take it all at once.
Amount of calcium absorbed from calcium carbonate is usually stated to be 10%, but ... depends upon amount of gastric acid; in 1 study, 0-2% of single 2 g dose was ... absorbed in achlorhydric persons, 9-16% in normal subjects, and 11-37% in patients with peptic ulcer ...
Fraction absorbed seems to be nearly the same when CaCO3 is given chronically in daily doses of 20 g /as when it is given in single 2 g dose/. ... Amount absorbed probably reaches a plateau at a dose of about 20 g.
... Increased calcium excretion almost always follows admin of antacid doses of calcium carbonate ...
For more Absorption, Distribution and Excretion (Complete) data for CALCIUM CARBONATE (15 total), please visit the HSDB record page.

Metabolism Metabolites

None.
After ingestion /of CaCO3 tablets/, it is converted to sol calcium salts in stomach, and calcium is thereby made available for absorption.

Associated Chemicals

Limestone;1317-65-3

Wikipedia

Calcium carbonate
Lipoic_acid
Calcite
Aragonite

Drug Warnings

Large doses of calcium carbonate (above 2 g) increase gastric secretion for a period of time that considerably outlasts elevation of pH. ... With single doses below 2 g, this effect is negligible.
After ingestion /of CaCO3 tablets/, it is converted to sol calcium salts in bowel, and calcium is thereby made available for absorption. Patients with achlorhydria may not solubilize calcium from ... preparation.
Gastric hypersecretory action is counter productive and may possibly account for various reports that calcium carbonate is less efficacious than other antacids. Calcium carbonate has been known to cause fecal concretions.
Constipating effects and chalky taste of calcium carbonate are clinically disadvantageous.
For more Drug Warnings (Complete) data for CALCIUM CARBONATE (23 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Cosmetics -> Bulking; Buffering; Viscosity controlling; Cosmetic colorant; Abrasive; Absorbent; Oral care; Opacifying
Plastics -> Pigments agents
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS

Methods of Manufacturing

Reaction of calcium chloride and sodium carbonate or ammonium carbonate
The production of natural ground calcium carbonate starts with the quarrying of a deposit of chalk, limestone, or marble. The best deposits for most industrial applications are those having a high (>90% CaCO3) purity and high brightness. ... The ore is taken to a primary crusher for size reduction and then into the processing plant. The plant process is dependent on the grade of material being made. ... Coarse products that do not require high purity, 90-98% CaCO3, go to secondary crushing. This may be a cone- or jaw-type crusher that produces material minus 4 cm. Final grinding for products down to approximately 5 um median particle size can be done in a roller mill or ball mill. Products finer than 10 um often involve additional processing, usually in a dry ball mill circuit with air classification.
For those grades /of calcium carbonate/ requiring high purity or finer material the process is different. Ideally, the secondary crushing step should reduce the ore to the point where mineral impurities are liberated, typically <100 um, without producing an excess of fines. The material may then be beneficiated through a mineral flotation process in which impurities are floated out. The flotation process produces a higher brightness material that is typically >98% calcium carbonate. ... The flotation product is further ground in a ball mill to produce a product in the 2-50 um particle range. Products having a median particle size less than 2 mm are usually wet ground in media or sand mills, the final product being a slurry that can be shipped after stabilizers and biocides are added, or dried for powdered products.
Precipitated calcium carbonate can be produced by several methods but only the carbonation process is commercially used in the United States. Limestone is calcined in a kiln to obtain carbon dioxide and quicklime. The quicklime is mixed with water to produce a milk-of-lime. Dry hydrated lime can also be used as a feedstock. Carbon dioxide gas is bubbled through the milk-of-lime in a reactor known as a carbonator. Gassing continues until the calcium hydroxide has been converted to the carbonate. The end point can be monitored chemically or by pH measurements. Reaction conditions determine the type of crystal, the size of particles, and the size distribution produced. ... Following carbonation, the product can be further purified by screening. This screening, also used to control the maximum size of the product, is followed by dewatering (qv). Rotary vacuum filters, pressure filters, or centrifuges are used in the mechanical removal of water. Final drying is accomplished as with natural calcium carbonate in either a rotary, spray, or flash dryer. Products having mean particle sizes from submicrometers (~0.03 um) to several micrometers are available.
... Methods of manufacture: (1) As a byproduct in the "Lime soda process"; (2) By precipitation of calcium carbonate from calcium hydroxide in the "Carbonation process"; or (3) By precipitation of calcium carbonate from calcium chloride in the "Calcium chloride process".

General Manufacturing Information

Rubber Product Manufacturing
Custom Compounding of Purchased Resins
Construction
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Petrochemical Manufacturing
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Services
Agriculture, Forestry, Fishing and Hunting
Utilities
Plastics Product Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Wholesale and Retail Trade
Printing and Related Support Activities
Electrical Equipment, Appliance, and Component Manufacturing
Paper Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Machinery Manufacturing
Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Furniture and Related Product Manufacturing
Carbonic acid calcium salt (1:1): ACTIVE
The principal U.S. producers of ground calcium carbonate are Columbia River Carbonates, ECC International, Franklin Limestone Co., Genstar Stone Products, Georgia Marble, J.M. Huber Corp., Calcium Carbonate Division, James River Limestone Co., Inc., OMYA Inc. (Pluess-Staufer), and Pfizer Inc. The principal U.S. producers of precipitated products are Mississippi Lime Co., and Pfizer Inc.

Analytic Laboratory Methods

Method: OSHA ID-121; Procedure: atomic absorption; Analyte: calcium; Matrix: air, wipes, or bulks; Detection Limit: 0.03 ug/mL. /Calcium/
Method: NIOSH 7020, Issue 2; Procedure: flame atomic absorption; Analyte: calcium; Matrix: air; Detection Limit: 0.001 mg/sample. /Calcium and compounds/
Method: NIOSH 7300, Issue 3; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (nitric/perchloric acid ashing); Analyte: calcium; Matrix: air; Detection Limit: 36.3 ng/mL. /Calcium/
Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestion; Analyte: calcium; Matrix: air; Detection Limit: 0.009 ug/ml. /Calcium/
For more Analytic Laboratory Methods (Complete) data for CALCIUM CARBONATE (20 total), please visit the HSDB record page.

Storage Conditions

Separated from acids, aluminium and ammonium salts.

Interactions

... A mixture of 2 parts magnesium oxide and 1 part calcium carbonate produces relatively normal stool for many patients.
Milk-alkali syndrome may occur after prolonged admin of calcium carbonate with concomitant use of sodium bicarbonate and/or homogenized milk containing Vit D.
Certain anions in antacids (carbonate and hydroxide) ... are thought to form insoluble complexes when combined with iron. A study evaluating the effect of antacids and iron absorption used patients with mild iron deficiency and found that when Mylanta II (5 mL) was given with 10 mg of iron, the increase in plasma iron seen two hours after the dose was not significantly different from the iron level seen two hours after a control dose. ... calcium carbonate 500 mg also decreased the two-hour plasma levels, with serum iron levels attaining only one-third of the control dose.
Concurrent use of excessive amounts of /alcohol, caffeine (usually more than 8 cups of coffee a day), or tobacco/ has been reported to decrease calcium absorption.
For more Interactions (Complete) data for CALCIUM CARBONATE (45 total), please visit the HSDB record page.

Stability Shelf Life

Indefinite shelflife.
STABLE IN AIR

Dates

Last modified: 08-15-2023
1: Wei Y, Kong XL, Li WB, Wang ZS. Effect of calcium carbonate combined with calcitonin on hypercalcemia in hemodialysis patients. Ther Apher Dial. 2014 Dec;18(6):618-22. doi: 10.1111/1744-9987.12178. Epub 2014 Mar 27. PubMed PMID: 24674384.
2: Bristow SM, Gamble GD, Stewart A, Horne L, House ME, Aati O, Mihov B, Horne AM, Reid IR. Acute and 3-month effects of microcrystalline hydroxyapatite, calcium citrate and calcium carbonate on serum calcium and markers of bone turnover: a randomised controlled trial in postmenopausal women. Br J Nutr. 2014 Nov 28;112(10):1611-20. doi: 10.1017/S0007114514002785. Epub 2014 Oct 2. PubMed PMID: 25274192.
3: Wang Y, Xie G, Huang Y, Zhang H, Yang B, Mao Z. Calcium acetate or calcium carbonate for hyperphosphatemia of hemodialysis patients: a meta-analysis. PLoS One. 2015 Mar 23;10(3):e0121376. doi: 10.1371/journal.pone.0121376. eCollection 2015. PubMed PMID: 25799184; PubMed Central PMCID: PMC4370772.
4: Yao C, Xie A, Shen Y, Zhu J, Li H. Nacre-like calcium carbonate controlled by ionic liquid/graphene oxide composite template. Mater Sci Eng C Mater Biol Appl. 2015 Jun;51:274-8. doi: 10.1016/j.msec.2015.02.009. Epub 2015 Feb 11. PubMed PMID: 25842135.
5: Song J, Cheng H, Shen X, Tong H. The effect of pigeon yolk sac fluid on the growth behavior of calcium carbonate crystals. Poult Sci. 2015 Mar;94(3):402-7. doi: 10.3382/ps/pev004. Epub 2015 Feb 12. PubMed PMID: 25681477.
6: Ganendra G, De Muynck W, Ho A, Arvaniti EC, Hosseinkhani B, Ramos JA, Rahier H, Boon N. Formate oxidation-driven calcium carbonate precipitation by Methylocystis parvus OBBP. Appl Environ Microbiol. 2014 Aug;80(15):4659-67. PubMed PMID: 24837386; PubMed Central PMCID: PMC4148801.
7: Tawbi HA, Tran AL, Christner SM, Lin Y, Johnson M, Mowrey E, Appleman LR, Stoller R, Miller BM, Egorin MJ, Beumer JH. Calcium carbonate does not affect nilotinib pharmacokinetics in healthy volunteers. Cancer Chemother Pharmacol. 2013 Nov;72(5):1143-7. doi: 10.1007/s00280-013-2283-x. Epub 2013 Sep 14. PubMed PMID: 24036846; PubMed Central PMCID: PMC3818249.
8: Achal V, Pan X. Influence of calcium sources on microbially induced calcium carbonate precipitation by Bacillus sp. CR2. Appl Biochem Biotechnol. 2014 May;173(1):307-17. doi: 10.1007/s12010-014-0842-1. Epub 2014 Mar 19. PubMed PMID: 24643454.
9: Ruggeri M, Cipriani F, Bellasi A, Russo D, Di Iorio B. Sevelamer is cost-saving vs. calcium carbonate in non-dialysis-dependent CKD patients in italy: a patient-level cost-effectiveness analysis of the INDEPENDENT study. Blood Purif. 2014;37(4):316-24. doi: 10.1159/000365746. Epub 2014 Aug 27. PubMed PMID: 25171148.
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